Ethyl 4-phenoxybenzoate

Description

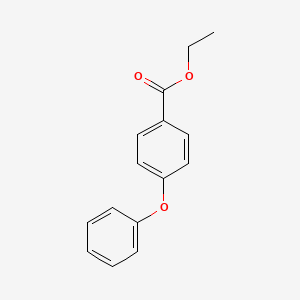

Ethyl 4-phenoxybenzoate (CAS No. 31994-68-0) is an aromatic ester with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.274 g/mol . Structurally, it consists of a benzoate ester functional group (-COOEt) and a phenoxy substituent (-OPh) at the para position of the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of polymers, pharmaceuticals, and agrochemicals.

Properties

IUPAC Name |

ethyl 4-phenoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-17-15(16)12-8-10-14(11-9-12)18-13-6-4-3-5-7-13/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDBBHASMUCGME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346283 | |

| Record name | Ethyl 4-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31994-68-0 | |

| Record name | Ethyl 4-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-phenoxybenzoate can be synthesized through the esterification of 4-phenoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of alcohols.

Substitution: This compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: 4-phenoxybenzoic acid.

Reduction: 4-phenoxybenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-phenoxybenzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: this compound is used in the production of polymers, resins, and as a plasticizer in various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 4-phenoxybenzoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting the growth of microorganisms through disruption of their cell membranes. The phenoxy group plays a crucial role in its activity, allowing it to interact with lipid bilayers and proteins.

Comparison with Similar Compounds

Ethyl 4-Aminobenzoate

- Molecular Formula: C₉H₁₁NO₂

- Molecular Weight : 165.19 g/mol

- Key Functional Groups: Ester (-COOEt), amino (-NH₂)

- Synthesis : Prepared via diazotization and coupling reactions, as detailed in NMR and FT-IR analyses ().

- Properties: The amino group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to Ethyl 4-phenoxybenzoate.

- Applications : Widely used as a local anesthetic (e.g., benzocaine) due to its ability to block nerve signals .

Ethyl 4-Nitrobenzoate

- Molecular Formula: C₉H₉NO₄

- Molecular Weight : 195.17 g/mol

- Key Functional Groups: Ester (-COOEt), nitro (-NO₂)

- Properties : The electron-withdrawing nitro group reduces electron density on the aromatic ring, increasing reactivity in electrophilic substitutions.

- Applications: Serves as a precursor in explosives and dyes. Its lower solubility in water compared to this compound makes it suitable for hydrophobic matrices .

Ethyl 4-Cyanobenzoate

- Molecular Formula: C₁₀H₉NO₂

- Molecular Weight : 175.18 g/mol

- Key Functional Groups: Ester (-COOEt), cyano (-CN)

- Properties: The cyano group’s strong electron-withdrawing nature accelerates ester hydrolysis under basic conditions.

- Applications : Used in pharmaceuticals and agrochemicals, where its stability and electronic properties are tailored for target interactions .

Ethoxylated Ethyl-4-Aminobenzoate

- Molecular Formula: C₅₉H₁₁₁NO₂₇

- Molecular Weight : 1266.6 g/mol

- Key Functional Groups: Ethylene oxide chains (-(OCH₂CH₂)ₙ), ester (-COOEt), amino (-NH₂)

- Synthesis: Produced by ethoxylation of Ethyl 4-aminobenzoate, yielding a water-soluble compound with <1 ppm residual ethylene oxide .

- Applications : Employed in cosmetics (e.g., sunscreens) and surfactants due to enhanced hydrophilicity and low toxicity .

Data Table: Comparative Analysis

Research Findings and Key Differences

Reactivity: this compound exhibits moderate reactivity due to the electron-donating phenoxy group, favoring electrophilic aromatic substitution at the meta position. Ethyl 4-nitrobenzoate and Ethyl 4-cyanobenzoate are more reactive in nucleophilic acyl substitutions due to electron-withdrawing groups, accelerating hydrolysis .

Solubility: Ethoxylated derivatives (e.g., Ethoxylated ethyl-4-aminobenzoate) demonstrate exceptional water solubility (>99% purity) due to ethylene oxide chains, unlike the lipophilic this compound .

Biological Activity: Ethyl 4-aminobenzoate’s amino group enables nerve-blocking activity, whereas fluorinated analogs (e.g., Ethyl 4-[(4-fluorobenzoyl)amino]benzoate) show enhanced metabolic stability in drug design .

Biological Activity

Ethyl 4-phenoxybenzoate, a derivative of benzoic acid, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and microbiology. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound (C15H14O3) is characterized by an ethyl ester group attached to a phenoxybenzoic acid moiety. This structure imparts unique chemical properties that influence its biological activity. The compound exhibits lipophilicity, which enhances its ability to interact with biological membranes.

Sodium Channel Interaction

this compound acts primarily as a local anesthetic by binding to sodium ion (Na+) channels in nerve membranes. This binding inhibits the propagation of action potentials, thus inducing local anesthesia.

Biochemical Pathways

The compound may also influence various biochemical pathways through its structural similarity to other phenoxybenzoic acid derivatives. It has been suggested that it could activate peroxisome proliferator-activated receptor γ (PPARγ) and modulate enzyme activities involved in metabolic processes.

Antimicrobial Properties

This compound has been studied for its antimicrobial and antifungal properties. Research indicates that it can inhibit the growth of various microbial strains, making it a candidate for pharmaceutical applications .

Case Studies

- Antimycobacterial Activity : A study evaluated the compound's effectiveness against Mycobacterium tuberculosis, revealing significant antimicrobial activity with minimum inhibitory concentrations comparable to established antibiotics like isoniazid .

- Local Anesthesia : In comparative studies with other anesthetics, this compound demonstrated effective local anesthetic properties, with low toxicity profiles observed during testing .

Research Findings

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-phenoxybenzoate, and how can reaction conditions be optimized?

this compound can be synthesized via esterification between 4-phenoxybenzoic acid and ethanol using acid catalysis. A cooperative catalysis approach (e.g., acid/iodide systems) may enhance efficiency, as demonstrated in analogous ester syntheses . Key parameters include:

- Catalyst selection : Sulfuric acid or toluenesulfonic acid for protonation.

- Temperature : 80–100°C under reflux to drive equilibrium.

- Purification : Column chromatography or preparative TLC (e.g., petroleum ether/ethyl acetate gradients) to isolate the product .

- Yield optimization : Monitor reaction progress via TLC and adjust molar ratios (e.g., excess ethanol) to favor ester formation .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

Use spectroscopic techniques:

- NMR : Compare and spectra with literature data for analogous esters (e.g., δ 8.17 ppm for aromatic protons in 4-phenoxybenzoate derivatives) .

- FT-IR : Confirm ester carbonyl stretch (~1710–1740 cm) and absence of carboxylic acid O-H (~2500–3300 cm) .

- Mass spectrometry : Validate molecular ion peaks (e.g., m/z 242 for CHO) and fragmentation patterns.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Refer to hazard assessments of structurally similar esters (e.g., Ethyl 4-cyanobenzoate):

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of vapors during synthesis or purification .

- Spill management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address contradictions in toxicity data for this compound and related esters?

Apply grouping/read-across strategies per regulatory guidelines:

- Compare with esters sharing phenoxy and benzoate functional groups (e.g., ethyl paraben) to infer mutagenicity or carcinogenicity risks .

- Validate predictions via in vitro assays (e.g., Ames test for mutagenicity) and cross-reference with databases like REACH .

- Address discrepancies by analyzing study design flaws (e.g., inadequate blinding or allocation concealment in toxicological trials) .

Q. What experimental design considerations minimize bias in pharmacological studies of this compound?

Follow Cochrane Collaboration standards:

- Randomization : Use computer-generated sequences to allocate treatment/control groups .

- Blinding : Implement double-blind protocols to reduce observer bias .

- Sample size : Power calculations based on preliminary data to ensure statistical validity .

- Reporting : Adhere to CONSORT guidelines for transparency in methodology and results .

Q. How can researchers resolve variability in synthesis yields due to substrate impurities?

Troubleshoot using systematic approaches:

- Pre-purification : Recrystallize 4-phenoxybenzoic acid to ≥98% purity before esterification .

- Catalyst screening : Test alternatives (e.g., enzyme-based catalysts) for higher selectivity .

- Kinetic analysis : Monitor side reactions (e.g., hydrolysis) via HPLC and adjust pH/temperature to suppress them .

Q. What strategies enable comparative analysis of this compound’s stability under varying storage conditions?

Design accelerated stability studies:

- Variables : Temperature (4°C, 25°C, 40°C), humidity (40–75% RH), and light exposure .

- Analytical endpoints : HPLC purity, degradation products (e.g., free phenol from ester hydrolysis) .

- Statistical models : Use Arrhenius equations to predict shelf-life at standard conditions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.